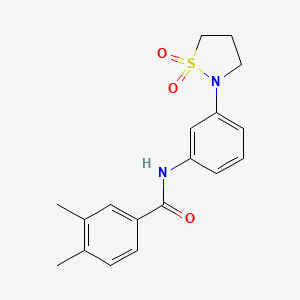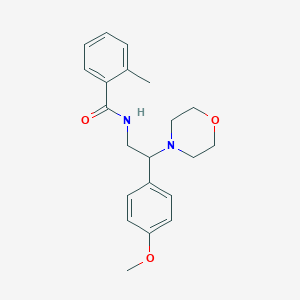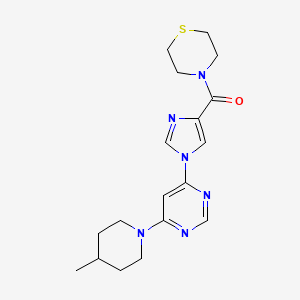
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide, also known as FXS-7, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of oxadiazole derivatives and has been synthesized using various methods.
科学的研究の応用
Metabolism and Pharmacokinetics
Studies have explored the metabolism and pharmacokinetics of related compounds, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. For example, the disposition and metabolism of orexin receptor antagonists like SB-649868 in humans have been characterized, revealing significant insights into their metabolic pathways, principal metabolites, and elimination processes (Renzulli et al., 2011).
Receptor Binding and Neuroimaging
Compounds with structural similarities have been used in neuroimaging studies to investigate receptor distributions in the brain. These studies often focus on delineating receptor systems, such as the 5-HT1A receptors, using PET imaging with radiolabeled compounds (Pike et al., 1995). This research has implications for understanding the pathophysiology of psychiatric and neurological disorders.
Anticancer Research
The pharmacological properties of structurally related compounds have been explored in the context of anticancer research. For example, the efficacy of new oral fluoropyrimidine drugs in treating advanced gastric cancer demonstrates the potential of these compounds in chemotherapy (Sakata et al., 1998).
Safety and Dosimetry Evaluation
Safety and dosimetry studies have been conducted to assess the risk profiles of novel compounds in human participants, which are crucial for clinical applications. These studies evaluate the safety, biodistribution, and radiation doses associated with new radiotracers, providing foundational data for their use in clinical and research settings (Brier et al., 2022).
Environmental and Toxicological Research
Research on the environmental exposure and toxicological profiles of chemical compounds, including plasticizers and pesticides, highlights the broader applications of these substances in understanding public health risks (Silva et al., 2013).
特性
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZYEBDOOYHRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2588454.png)
![2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2588456.png)
![2-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2588457.png)
![3-(cyclopentanecarboxamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2588459.png)

![5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2588461.png)





![3-[(4-Benzo[b][1,4]benzoxazepin-6-ylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B2588470.png)
